molecular formula C8H8N2O5S B8752330 2-(2,4-Dinitrophenylthio)ethanol CAS No. 18595-35-2

2-(2,4-Dinitrophenylthio)ethanol

Cat. No. B8752330
CAS RN: 18595-35-2
M. Wt: 244.23 g/mol
InChI Key: GMOQLVDVIQDFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dinitrophenylthio)ethanol is a useful research compound. Its molecular formula is C8H8N2O5S and its molecular weight is 244.23 g/mol. The purity is usually 95%.
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properties

CAS RN

18595-35-2

Product Name

2-(2,4-Dinitrophenylthio)ethanol

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H8N2O5S/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2

InChI Key

GMOQLVDVIQDFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 500 parts of 2,4-dinitro-1-chlorobenzene in 590 parts of N,N-dimethylformamide (DMF) are added 217 parts of potassium fluoride and the reaction mixture is stirred at room temperature for 5 hours. Then 350 parts of 2-mercaptoethanol are added dropwise, the internal temperature rising to 60°-65 ° C., and the reaction mixture is subsequently stirred at that temperature for about 15 hours. Starting materials still present are then made to react by adding 34 parts of potassium carbonate. Finally the reaction mixture is allowed to cool down to room temperature, salts are filtered off, and the filtrate is concentrated. The oily crude product is discharged onto water, and a yellow, crystalline precipitate forms. Filtering off with suction, washing and drying leaves 2-[2,4-dinitrophenylsulfanyl]ethanol in almost quantitative yield and high purity.
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Synthesis routes and methods II

Procedure details

217 parts of potassium fluoride are introduced into a solution of 500 parts of 2,4-dinitro-1-chlorobenzene in 590 parts of N,N-dimethylformamide (DMF) and the reaction mixture is stirred for 5 hours at room temperature. 350 parts of 2-mercaptoethanol are then added dropwise, whereupon the internal temperature rises to from 60 to 65° C., and stirring is then carried out for about 15 hours at that temperature. Then, any starting materials still present are made to react by adding 34 parts of potassium carbonate. Finally, the mixture is left to cool to room temperature, salts are filtered off and the filtrate is concentrated. The oily crude product is discharged onto water, whereupon a yellow crystalline precipitate separates out. After filtering off under suction, washing and drying, 2-[2,4-dinitrophenylsulfanyl]ethanol is obtained in an almost quantitative yield and high purity.
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